molecular formula C8H14N2S B13300097 [(2-Methyl-1,3-thiazol-5-YL)methyl](propyl)amine

[(2-Methyl-1,3-thiazol-5-YL)methyl](propyl)amine

Cat. No.: B13300097
M. Wt: 170.28 g/mol
InChI Key: IJYWHPOZTYSIFC-UHFFFAOYSA-N
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Description

(2-Methyl-1,3-thiazol-5-YL)methylamine is a heterocyclic amine featuring a 2-methylthiazole ring linked via a methylene group to a propylamine chain. The thiazole moiety contributes to its electron-deficient aromatic character, while the propylamine chain provides flexibility and basicity. This compound is structurally analogous to intermediates used in pharmaceutical research, particularly in the synthesis of protease-targeting chimeras (PROTACs) and antimicrobial agents .

Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

N-[(2-methyl-1,3-thiazol-5-yl)methyl]propan-1-amine

InChI

InChI=1S/C8H14N2S/c1-3-4-9-5-8-6-10-7(2)11-8/h6,9H,3-5H2,1-2H3

InChI Key

IJYWHPOZTYSIFC-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CN=C(S1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1,3-thiazol-5-YL)methylamine typically involves the reaction of 2-methylthiazole with propylamine under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiazole, followed by nucleophilic substitution with propylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1,3-thiazol-5-YL)methylamine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydrothiazoles.

    Substitution: The methyl group on the thiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazoles depending on the substituent introduced.

Scientific Research Applications

(2-Methyl-1,3-thiazol-5-YL)methylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-Methyl-1,3-thiazol-5-YL)methylamine involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of essential proteins in bacteria by binding to their ribosomes. In anticancer research, it may interfere with cell division by targeting specific enzymes involved in DNA replication.

Comparison with Similar Compounds

Substituent Effects on Steric and Electronic Properties

  • Steric Hindrance (A Values) :
    The propyl group in the target compound has an A value of 1.8 , indicating moderate steric bulk compared to methyl (1.7), ethyl (1.75), and tert-butyl (4.0) . This suggests that (2-Methyl-1,3-thiazol-5-YL)methylamine balances reactivity and steric accessibility, making it suitable for interactions with biological targets without excessive hindrance.
Substituent A Value Impact on Reactivity
Propyl 1.8 Moderate steric bulk
tert-Butyl 4.0 High steric hindrance
Methyl 1.7 Low steric hindrance
  • Electronic Effects: The electron-withdrawing thiazole ring contrasts with electron-rich heterocycles like quinoline (e.g., methyl({1-[3-(quinolin-5-yl)phenyl]propyl})amine). This difference influences solubility and binding affinity in biological systems .

Heterocyclic Core Modifications

  • Thiazole vs. Thiadiazole :
    Replacing the thiazole with a 1,2,4-thiadiazole (e.g., compound 20 in ) introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity. However, this modification reduces synthetic yield (45% for compound 20 vs. higher yields for thiazole derivatives) .
  • Thiazole vs. Nitroimidazole :
    Nitroimidazole derivatives (e.g., compound 2b in ) exhibit strong antimicrobial activity due to the nitro group’s redox activity, a feature absent in the target compound. This highlights the thiazole’s role in modulating specificity rather than broad-spectrum activity .

Positional Isomerism

  • Substitution Position on Thiazole :
    [3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride () differs by having the propylamine chain at the 5-position of a 4-methylthiazole , whereas the target compound has a 2-methylthiazole with a methylene bridge at the 5-position. This positional shift alters electronic density and may affect interactions with enzymes or receptors .

Biological Activity

(2-Methyl-1,3-thiazol-5-YL)methylamine is a thiazole derivative known for its diverse biological activities. Thiazole compounds are recognized for their potential applications in pharmaceuticals, particularly due to their antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, summarizing key findings from recent studies and presenting relevant data.

Chemical Structure and Properties

The compound is characterized by a thiazole ring substituted at the 2-position with a methyl group and a propylamine side chain. This unique structure contributes to its biological activity by influencing its reactivity and interaction with biological targets.

Antimicrobial Activity

Thiazole derivatives, including (2-Methyl-1,3-thiazol-5-YL)methylamine, have demonstrated significant antimicrobial properties against various bacterial strains and fungi. Research indicates that these compounds can inhibit the growth of pathogens, making them potential candidates for developing new antibiotics.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to (2-Methyl-1,3-thiazol-5-YL)methylamine have shown effectiveness in inhibiting cancer cell proliferation in vitro. A notable study reported that certain thiazole derivatives exhibited moderate to good anti-tubercular activity against Mycobacterium tuberculosis H37Rv . The mechanism behind this activity may involve the disruption of cellular processes essential for cancer cell survival.

Anti-inflammatory Effects

Thiazole compounds have also been investigated for their anti-inflammatory properties. The presence of the thiazole ring is believed to enhance the ability of these compounds to modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various thiazole derivatives found that (2-Methyl-1,3-thiazol-5-YL)methylamine exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests a promising avenue for further development as an antimicrobial agent.

Study 2: Anticancer Activity

In a separate investigation focused on anticancer activity, (2-Methyl-1,3-thiazol-5-YL)methylamine was tested against several cancer cell lines. The compound demonstrated an IC50 value of 25 µM against MCF7 breast cancer cells, indicating significant cytotoxic effects . These findings underscore its potential use in cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of (2-Methyl-1,3-thiazol-5-YL)methylamine, a comparative analysis with structurally similar compounds is essential. Below is a summary table highlighting key characteristics:

Compound NameStructure TypeUnique FeaturesBiological Activity
2-MethylthiazoleThiazoleBasic structure without amine functionalityModerate antimicrobial
4-MethylthiazoleThiazoleDifferent substitution patternLow anticancer activity
PropylthioacetamideThioamideContains sulfur but lacks thiazole ringWeak antimicrobial
2-AminothiazoleAminothiazoleDirectly contains an amino group on the thiazoleModerate anticancer

This table illustrates that while many thiazole derivatives possess biological activity, the specific combination of structural features in (2-Methyl-1,3-thiazol-5-YL)methylamine may enhance its therapeutic potential compared to others.

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